![molecular formula C7H9Br2NS B2688249 4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide CAS No. 2095409-94-0](/img/structure/B2688249.png)
4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide” is a chemical compound with the molecular formula C7H9Br2NS . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide” can be represented by the InChI code1S/C7H8BrNS.BrH/c8-3-6-10-7-1-4-9-5-2-7;/h1-2,4-5H,3,6H2;1H . Physical And Chemical Properties Analysis
“4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide” is a solid substance . It has a molecular weight of 299.03 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Bromination and Oxidation Processes
One significant area of application involves bromination and oxidation processes. For instance, studies on the bromination of pyridine derivatives, including those related to "4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide," have elucidated mechanisms that could be fundamental in organic synthesis and the preparation of halogenated compounds. These processes are crucial in the development of pharmaceuticals and agrochemicals, highlighting the compound's utility in synthesizing structurally complex molecules with high precision (Ammers, Hertog, & Haase, 1962).
Synthesis of Complex Ligands and Coordination Chemistry
Another application is found in the synthesis of complex ligands for coordination chemistry. The modification of pyridine derivatives, such as "4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide," into sulfanyl-, sulfinyl-, and sulfonyl-substituted pyridine ligands, facilitates the formation of iron(II) complexes. These complexes exhibit interesting properties like spin-crossover behavior, which is significant in materials science for developing smart materials and sensors (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).
Antimicrobial Properties and Environmental Applications
The compound also finds applications in the synthesis of novel derivatives with potential antimicrobial properties. For example, the synthesis of sulfonamide derivatives from bromo-substituted sulfonamide intermediates, which involve "4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide," demonstrates the compound's role in developing new antimicrobials. Such research is pivotal in addressing global health challenges by providing new avenues for antibiotic discovery (Durgun, Turkmen, Zengin, Zengin, Koyunsever, & Koyuncu, 2017).
Catalysis and Green Chemistry
Furthermore, "4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide" plays a role in catalysis and green chemistry. Studies involving the oxidation of sulfides to sulfoxides use catalytic systems that could include derivatives of pyridine, demonstrating the compound's utility in environmentally friendly chemical processes. Such catalytic systems are essential for developing sustainable chemical reactions with minimal environmental impact (Zhang & Wang, 2014).
Safety and Hazards
The compound is classified under GHS07 for safety. It may cause skin burns, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-(2-bromoethylsulfanyl)pyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS.BrH/c8-3-6-10-7-1-4-9-5-2-7;/h1-2,4-5H,3,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAFJHXHMSHGCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1SCCBr.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

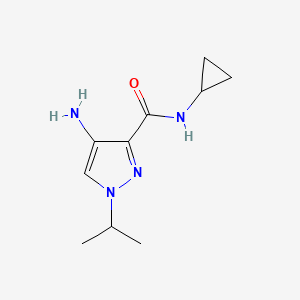
![N-(1-adamantyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide](/img/structure/B2688170.png)


![4-(2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2688174.png)
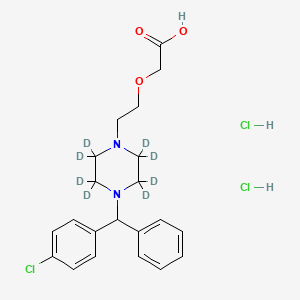
![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2688177.png)
![3-Bromo-4-methylpyrazolo[1,5-A]pyridine](/img/structure/B2688178.png)
![1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2688179.png)
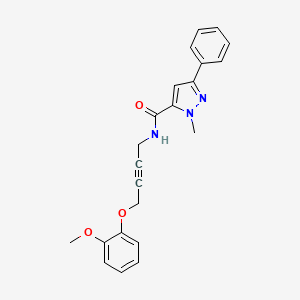
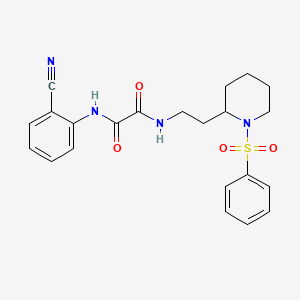
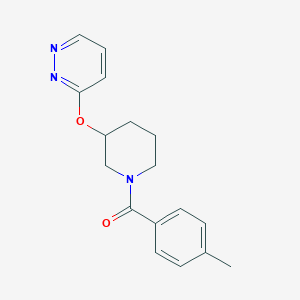
![5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2688187.png)